1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde
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Overview
Description
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound features a methyl group at the first position, a propoxy group at the third position, and an aldehyde functional group at the sixth position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-propoxybenzaldehyde, the synthesis can proceed through the following steps:
Nitration: Nitration of 3-propoxybenzaldehyde to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Cyclization of the amine with a suitable reagent to form the indazole ring.
Formylation: Introduction of the formyl group at the sixth position using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-Methyl-3-propoxy-1H-indazole-6-carboxylic acid.
Reduction: 1-Methyl-3-propoxy-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-Methyl-3-methoxy-1H-indazole-6-carbaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
1-Methyl-3-ethoxy-1H-indazole-6-carbaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 1-Methyl-3-propoxy-1H-indazole-6-carbaldehyde is unique due to the specific combination of functional groups, which can influence its reactivity and biological activity. The propoxy group may impart different physicochemical properties compared to methoxy or ethoxy analogs, potentially leading to distinct applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-3-propoxyindazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-6-16-12-10-5-4-9(8-15)7-11(10)14(2)13-12/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIHKAIUKRMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C2=C1C=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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